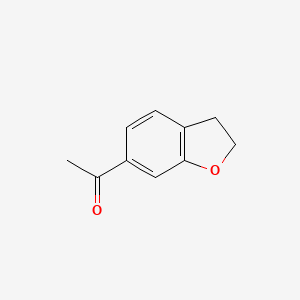
1-(2,3-Dihydrobenzofuran-6-yl)ethanone
Übersicht
Beschreibung
“1-(2,3-Dihydrobenzofuran-6-yl)ethanone” is a reagent used in the preparation of piperazine derivatives . It has a molecular formula of C10H10O2 .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydrobenzofuran-6-yl)ethanone” consists of a benzofuran ring fused with a ketone functional group . The InChI code for this compound is 1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3 .Chemical Reactions Analysis
Benzofuran compounds, including “1-(2,3-Dihydrobenzofuran-6-yl)ethanone”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This has led to increased interest in the chemical reactions involving these compounds.Physical And Chemical Properties Analysis
“1-(2,3-Dihydrobenzofuran-6-yl)ethanone” has a molecular weight of 162.19 . It is a solid at room temperature and should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen
1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone Synthesis and Characterization
This study involves the synthesis of a compound similar to 1-(2,3-Dihydrobenzofuran-6-yl)ethanone, focusing on its spectroscopic characterization and structural analysis through techniques like IR, NMR, MS, TGA, and DSC. The compound's crystal structure was confirmed using XRD analysis. Hirshfeld surface computational method was employed to analyze the intercontacts in the crystal structure. Additionally, the study explored the cytotoxicity and the binding analysis of the synthesized molecule with human serum albumin, shedding light on its pharmacokinetic nature for potential biological applications. The molecular docking studies were conducted to provide insights into new molecules in carrier protein (Govindhan et al., 2017).
Synthetic Routes and Derivative Formation
Synthesis of Dibenzofuran Derivatives via Diels–Alder Reaction The paper discusses an efficient synthesis method for novel dibenzofuran derivatives using the Diels–Alder reaction. It involves a compound structurally related to 1-(2,3-Dihydrobenzofuran-6-yl)ethanone, known as euparin, reacting with acetylenic diesters and propiolates. The reaction utilized triphenylphosphine as a catalyst and was performed in toluene. The resultant products were purified by recrystallization from ethanol, avoiding the need for column chromatography (Dastoorani et al., 2016).
Isocyanide-Based Synthesis of Substituted 9Hfuro[2,3-f]chromene-8,9-dicarboxylates This research presents a three-component reaction involving a compound related to 1-(2,3-Dihydrobenzofuran-6-yl)ethanone, dialkyl acetylenedicarboxylates, and isocyanides in water. The process offers an efficient and green synthetic procedure for preparing 9Hfuro[2,3-f]chromene-8,9-dicarboxylates. The research underscores the importance of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in these reactions, highlighting its extraction from Petasites hybridus and structural determination through various spectroscopic methods (Rostami-Charati et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNFKJFNHRARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCO2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)
![methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2433420.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2433423.png)
![(E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2433424.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)
![Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate](/img/structure/B2433426.png)
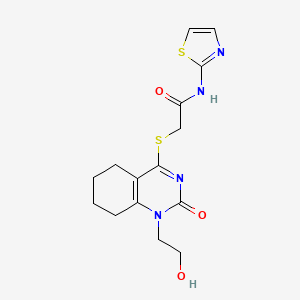
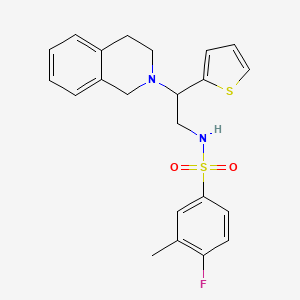
![[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2433433.png)
![Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2433436.png)
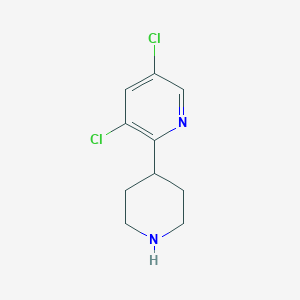
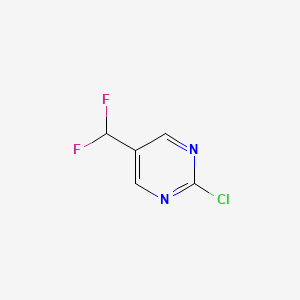
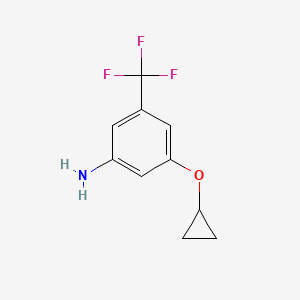
![[2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2433442.png)